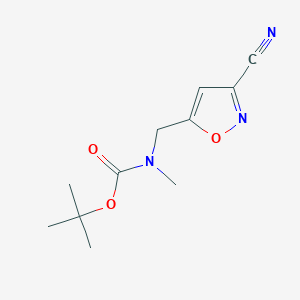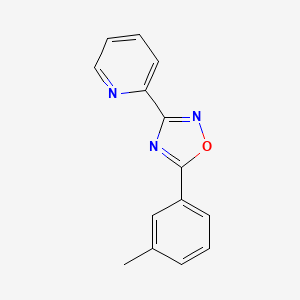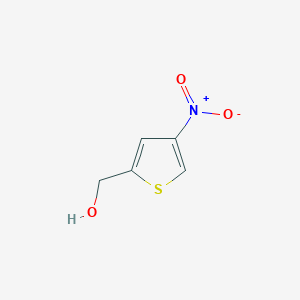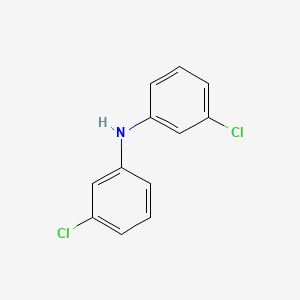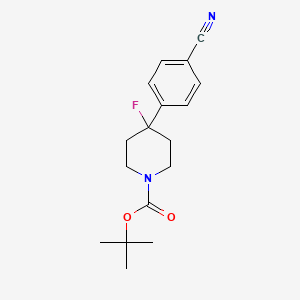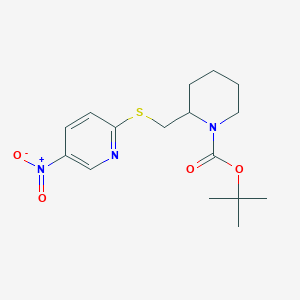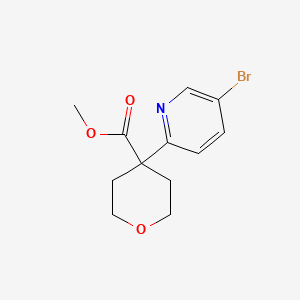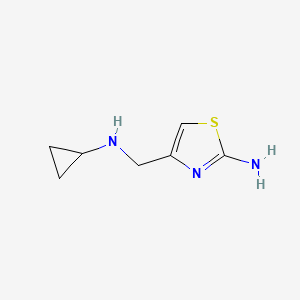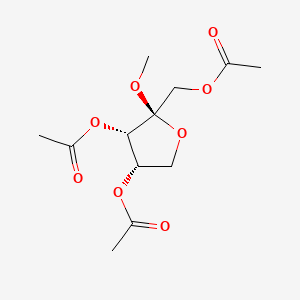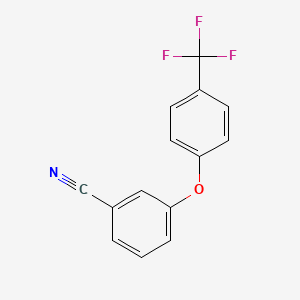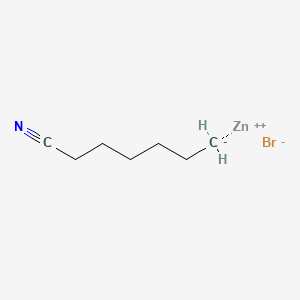
zinc;heptanenitrile;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;heptanenitrile;bromide is a compound that combines zinc, heptanenitrile, and bromide Zinc is a transition metal known for its role in various biological and industrial processes Heptanenitrile is an organic compound with a nitrile group, and bromide is a halide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;heptanenitrile;bromide can be achieved through several methods. One common approach involves the reaction of zinc bromide with heptanenitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out under reflux to ensure complete reaction. The general reaction can be represented as:
ZnBr2+C7H15CN→Zn(C7H15CN)Br2
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;heptanenitrile;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Coordination Reactions: Zinc can coordinate with other ligands, forming complex structures.
Redox Reactions: Zinc can participate in oxidation-reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as cyanide ions for substitution reactions.
Ligands: Such as bipyridine for coordination reactions.
Oxidizing Agents: Such as hydrogen peroxide for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different nitrile compounds, while coordination reactions can produce various zinc complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, zinc;heptanenitrile;bromide is used as a reagent in organic synthesis. It can facilitate the formation of complex organic molecules through its ability to coordinate with various ligands and participate in substitution reactions.
Biology
In biological research, this compound may be used to study the role of zinc in enzymatic processes and cellular functions. Its ability to form complexes with biomolecules makes it a valuable tool for investigating zinc’s biological activity.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical properties can be exploited to design new therapeutic agents that target specific molecular pathways.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and catalysts. Its ability to participate in various chemical reactions makes it a versatile compound for industrial applications.
Mécanisme D'action
The mechanism of action of zinc;heptanenitrile;bromide involves its ability to coordinate with other molecules and participate in redox reactions. Zinc’s role as a Lewis acid allows it to stabilize negative charges and facilitate the formation of complex structures. The bromide ion can act as a leaving group in substitution reactions, enabling the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc chloride: Similar in its ability to form complexes and participate in substitution reactions.
Zinc iodide: Shares similar chemical properties but with different reactivity due to the iodide ion.
Heptanenitrile: Similar in its nitrile group but lacks the coordination ability of zinc.
Uniqueness
Zinc;heptanenitrile;bromide is unique due to its combination of zinc, heptanenitrile, and bromide, which imparts distinct chemical properties. Its ability to participate in a wide range of reactions and form complex structures makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12BrNZn |
|---|---|
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
zinc;heptanenitrile;bromide |
InChI |
InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 |
Clé InChI |
MXIPCKRJAIFENH-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]CCCCCC#N.[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


